1-Ethylindolin-4-amine
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Overview
Description
1-Ethylindolin-4-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties . The structure of this compound consists of an indole ring with an ethyl group at the nitrogen atom and an amine group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylindolin-4-amine can be synthesized through various methods. One common approach involves the cyclization of 2-iodoaniline with ethylamine under palladium-catalyzed conditions. The reaction typically uses palladium(II) acetate as the catalyst, a bidentate ligand such as D t-BPF, and a base like triethylamine. The reaction is carried out in a solvent mixture of toluene and acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial to meet the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 1-Ethylindolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert it into more reduced forms, such as hydrides.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives like sulfonamides and amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sulfonyl chlorides and acyl chlorides are used under alkaline conditions to form sulfonamides and amides, respectively.
Major Products:
Oxidation: Formation of indole-4-quinone derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of sulfonamides and amides with various functional groups.
Scientific Research Applications
1-Ethylindolin-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethylindolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting antidepressant effects . Additionally, the compound’s amine group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-Ethylindolin-4-amine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-ethyl-2,3-dihydroindol-4-amine |
InChI |
InChI=1S/C10H14N2/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-5H,2,6-7,11H2,1H3 |
InChI Key |
BYKPXNGCIMRNGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C=CC=C21)N |
Origin of Product |
United States |
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